

In Vivo Efficacy of RC32 and Other FKBP12-Targeting PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: *Fkbp12 protac RC32*

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This guide provides a comparative overview of the in vivo efficacy of the PROTAC (Proteolysis Targeting Chimera) RC32 and other emerging PROTACs targeting the FK506-binding protein 12 (FKBP12). This document summarizes available experimental data, details methodologies for key in vivo experiments, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these novel therapeutic agents.

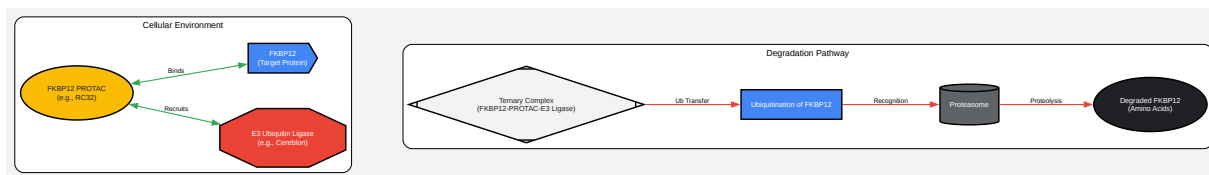
Introduction to FKBP12-Targeting PROTACs

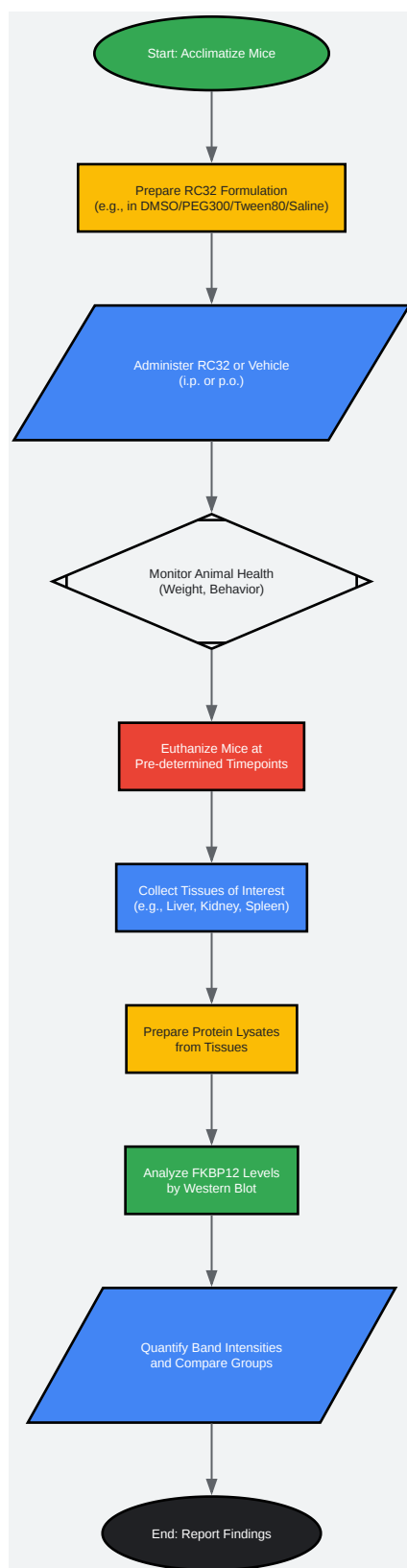
PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins. In the case of FKBP12-targeting PROTACs, one end of the molecule binds to FKBP12, a ubiquitously expressed protein involved in various cellular processes, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome. This approach offers a powerful strategy for studying gene function and has potential therapeutic applications.

RC32 is a well-characterized PROTAC that consists of a rapamycin derivative to bind to FKBP12 and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This guide will focus on the in vivo performance of RC32 and compare it with other novel FKBP12-targeting PROTACs where data is available.

Mechanism of Action of FKBP12-Targeting PROTACs

The general mechanism of action for FKBP12-targeting PROTACs like RC32 involves the formation of a ternary complex between the PROTAC molecule, the FKBP12 target protein, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to FKBP12, leading to its subsequent degradation by the proteasome.





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